molecular formula C9H9BrO3 B3259178 Ethyl 3-bromo-2-hydroxybenzoate CAS No. 314240-86-3

Ethyl 3-bromo-2-hydroxybenzoate

Cat. No.: B3259178
CAS No.: 314240-86-3
M. Wt: 245.07 g/mol
InChI Key: BHEZMWZBIXYRSN-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-hydroxybenzoate: is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-2-hydroxybenzoate can be synthesized through the esterification of 3-bromo-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Ethyl 3-bromo-2-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In biological research, this compound is utilized in the synthesis of bioactive molecules that exhibit antimicrobial, anti-inflammatory, and anticancer properties. It is also used in the development of enzyme inhibitors and receptor modulators .

Industry: In the agrochemical industry, this compound is employed in the synthesis of herbicides and pesticides. Its derivatives are used to enhance the efficacy and selectivity of these products .

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-bromo-2-hydroxybenzoate is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

ethyl 3-bromo-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEZMWZBIXYRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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